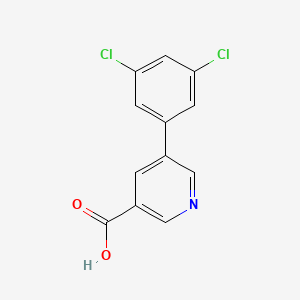

5-(3,5-Dichlorophenyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 . It has a molecular weight of 268.09 g/mol . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes two chlorine atoms attached to the phenyl group and a carboxylic acid group attached to the pyridine ring . The InChI string for this compound is InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Industrial Production of Nicotinic Acid

Nicotinic acid, a component of vitamin PP essential for humans and animals, is industrially produced mainly by oxidizing 5-ethyl-2-methylpyridine. Innovative ecological methods to produce nicotinic acid are necessary for green chemistry, including using commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown excellent herbicidal activity against various weeds, suggesting the potential for developing new herbicides (Yu et al., 2021).

Synthesis of LFA-1/ICAM Inhibitors

An efficient synthesis method for 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid, a potent LFA-1/ICAM inhibitor, has been developed. This process has significant implications for creating effective inhibitors for various medical applications (Zhang et al., 2010).

G Protein-Coupled Receptor Activation

Nicotinic acid is known to activate G protein-coupled receptors in certain tissues, indicating its potential in treating diseases like hypertriglyceridemia and influencing lipid levels (Lorenzen et al., 2001).

Lipid-Lowering Effects in Pharmaceuticals

Nicotinic acid has been used as a lipid-lowering drug for decades, primarily by inhibiting lipolysis in adipose tissue. Its receptor PUMA-G or HM74 in adipocytes mediates this anti-lipolytic effect (Tunaru et al., 2003).

Crystallographic Studies

Studies on ionic crystals and complexes of nicotinic acid, like 5-methylpyrazine-2carboxylic acid 4-oxide, provide insights into its structural features and potential for developing new drugs for treating hypercholesterolemia (Athimoolam & Natarajan, 2007).

Cross-Coupling Reactions in Organic Chemistry

Nicotinic acid plays a role in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, useful in synthesizing various nicotinic acids and related compounds (Houpis et al., 2010).

Reactive Extraction in Chemical Engineering

The recovery of nicotinic acid via reactive extraction with organophosphorus solvating extractants is studied to improve production efficiency in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Atherosclerosis Treatment

Nicotinic acid has shown potential in inhibiting atherosclerosis progression independently of its lipid-modifying effects. This discovery points to its use in treating cardiovascular diseases (Lukasova et al., 2011).

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBANHRCWVIXXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646978 |

Source

|

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-53-7 |

Source

|

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.